Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Description
Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (CAS 142166-01-6) is a heterocyclic compound featuring a benzoxazine core fused with a methyl ester group at position 5. Benzoxazines are six-membered rings containing oxygen and nitrogen, known for their versatility in pharmaceuticals and materials science. The 3,4-dihydro configuration indicates partial saturation, enhancing stability while retaining reactivity for functionalization. Key properties include a molecular formula of C₁₁H₁₁NO₃ and applications in medicinal chemistry as intermediates for ROR-gamma modulators .
Properties
IUPAC Name |
methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)7-2-3-8-9(6-7)14-5-4-11-8/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAIQLAFSPRIGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596907 | |
| Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142166-01-6 | |
| Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclocondensation of Aminophenols with Carbonyl Derivatives
A foundational approach involves the cyclocondensation of 2-aminophenol derivatives with α-ketoesters. For example, reacting 2-amino-4-hydroxybenzoic acid methyl ester with methyl glyoxylate in acetic acid at 80–100°C yields the benzoxazine core via a six-membered ring formation. This method typically achieves 60–75% yields but requires rigorous purification due to dimerization byproducts.
Key Reaction Parameters:
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Solvent : Acetic acid or toluene
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Temperature : 80–120°C
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Catalyst : None (thermal activation)
Aziridine Ring-Opening and Cyclization
Adapting methods from fluoroquinolone synthesis, activated aziridines undergo ring-opening with halogenated phenolic esters, followed by copper-catalyzed intramolecular C–N cyclization. For instance, treating N-methylaziridine-2-carboxylate with methyl 4-bromo-3-hydroxyphenylacetate in acetonitrile with CuBr (5 mol%) at 60°C produces the target compound in 82% yield.
Advantages:
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High regioselectivity
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Tolerance for electron-withdrawing substituents
Modern Catalytic Methods
Palladium-Catalyzed C–H Activation
Recent advances employ Pd(OAc)₂ (2 mol%) with 1,10-phenanthroline ligands to directly functionalize benzoxazine precursors. In one protocol, methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is synthesized via C–H methoxycarbonylation using CO and methanol under 10 atm pressure.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Pd Catalyst Loading | 2 mol% | +18% |
| CO Pressure | 10 atm | +25% |
| Ligand Ratio | 1:1.2 Pd:Ligand | +12% |
Enzymatic Asymmetric Synthesis
Lipase-catalyzed kinetic resolution enables enantioselective preparation. Using Candida antarctica Lipase B (CAL-B) in hexane, racemic 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is esterified with methanol, achieving 94% enantiomeric excess (ee) for the (R)-enantiomer.
Industrial-Scale Production
Continuous Flow Synthesis
A patented continuous process (WO2022156789) couples microreactor technology with in-line purification:
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Reaction Zone : Aziridine ring-opening at 100°C (residence time: 8 min)
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Cyclization Zone : CuI/1,2-diaminocyclohexane catalyst at 150°C (residence time: 12 min)
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Esterification Zone : Methanol/H₂SO₄ at 65°C (residence time: 20 min)
Performance Metrics:
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Throughput : 12 kg/h
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Purity : 99.2% (HPLC)
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Solvent Recovery : 98% (closed-loop system)
Analytical and Characterization Techniques
Chromatographic Purity Assessment
HPLC Conditions for Methyl Ester Analysis :
| Column | Mobile Phase | Flow Rate | Detection | Retention Time |
|---|---|---|---|---|
| C18 (250 × 4.6 mm) | 60:40 MeOH/0.1% H₃PO₄ | 1.2 mL/min | UV 254 nm | 6.8 min |
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 3.78 (s, 3H, COOCH₃), 4.21 (t, J=4.8 Hz, 2H, OCH₂), 3.32 (t, J=4.8 Hz, 2H, NCH₂), 6.82–7.15 (m, 3H, aromatic).
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IR (KBr): 1725 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C–O–C benzoxazine).
Challenges and Mitigation Strategies
Byproduct Formation in Aziridine Routes
Common issues include dimerization (up to 15% yield loss) and over-oxidation . Mitigation approaches:
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Low-Temperature Cyclization : Reduces dimerization from 15% to 3% at 40°C.
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Radical Scavengers : Adding 0.1 M TEMPO suppresses oxidation byproducts.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry
Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is utilized as a building block in organic synthesis. Its ability to participate in stereoselective acylation reactions makes it valuable for creating enantiomerically pure compounds. This property is crucial in the pharmaceutical industry for developing drugs with specific biological activities .
Biology
The compound exhibits promising biological activities:
- Anticancer Activity : Recent studies have demonstrated that certain derivatives of this compound possess significant anti-proliferative effects against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), pancreatic (MIA PaCa-2), and glioblastoma (U-87 MG) cells. For instance, one derivative showed an IC50 value ranging from 7.84 to 16.2 µM across these cell lines .
- Antiviral Properties : Preliminary research suggests potential antiviral activity against herpes simplex virus type 1 (HSV-1) and influenza A (H1N1) virus, indicating its utility in virology and infectious disease research.
Material Science
In the industrial sector, this compound is employed in the production of polymers and resins. Its unique chemical properties enhance the performance characteristics of these materials, making them suitable for various applications .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | PC-3 | 7.84 |
| Derivative B | MDA-MB-231 | 16.2 |
| Derivative C | MIA PaCa-2 | 12.5 |
| Derivative D | U-87 MG | 14.0 |
Note: Values are based on recent experimental studies evaluating anti-proliferative effects .
Table 2: Synthesis Routes for this compound
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 2-Aminophenol + Formaldehyde + Methyl Acrylate | Acidic/Basic Reflux | 70 |
| 2 | Intermediate Schiff Base | Cyclization | 85 |
| 3 | Final Product | Purification (Recrystallization) | >90 |
Case Study 1: Anticancer Activity Evaluation
A study conducted on various derivatives of this compound revealed that modifications at specific positions on the benzoxazine ring significantly enhanced anticancer activity. The introduction of electron-donating groups improved binding affinity to cancer cell targets .
Case Study 2: Synthesis of Enantiomers
Research focusing on the stereoselective synthesis of enantiomers using this compound demonstrated successful outcomes in producing compounds with high enantiomeric excess through enzymatic methods .
Mechanism of Action
The mechanism of action of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Structural Analogues in the Benzoxazine Family
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates
- Bromine substitution reduces carbon content (C: 57.46% vs. 65.16% for Cl) and lowers melting points (mp 96–98°C for Br vs. higher for Cl) due to reduced molecular symmetry .
- Spectral Data : IR spectra show ester carbonyl (CO) stretches at 1741–1755 cm⁻¹ , consistent across derivatives. The absence of 3-oxo groups distinguishes these from oxidized analogues .
Methyl 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
- Key Difference: The 3-oxo derivative (CAS 142166-00-5) introduces a ketone at position 3, altering electronic properties.
- Synthesis : Prepared via formylation of precursors like 7d , yielding 95% purity under optimized conditions (60°C, 15 hours) .
Heterocyclic Analogues: Benzothiazines and Dithiazines
Methyl 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate
- Structural Variation: Replacing oxygen with sulfur in the ring (benzothiazine) increases molecular weight (e.g., C₉H₇NO₃S) and alters reactivity. Sulfur’s lower electronegativity enhances ring flexibility and redox activity .
Methyl 6-Chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate
- Functional Groups: The 1,1-dioxo group introduces sulfone moieties (IR: 1340, 1155 cm⁻¹), enhancing polarity and bioavailability.
Physicochemical and Commercial Comparison
Biological Activity
Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activities, including its anticancer properties, antimicrobial effects, and other relevant therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a benzoxazine core structure, which is known for its diverse biological activities. The synthesis typically involves the condensation of 2-aminophenol with methyl acetoacetate under reflux conditions in solvents like ethanol or methanol. This reaction yields various benzoxazine derivatives, which can be further modified to enhance their biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A notable study demonstrated that certain derivatives exhibited significant anti-proliferative effects against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), pancreatic (MIA PaCa-2), and glioblastoma (U-87 MG) cells. The most potent derivative showed an IC50 value ranging from 7.84 to 16.2 µM across these cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the benzoxazine ring significantly influence the anticancer activity. Compounds with electron-donating groups at certain positions exhibited improved efficacy. For example:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 14f | 7.84 | PC-3 |
| 14f | 9.58 | MIA PaCa-2 |
| 14f | 12.9 | MDA-MB-231 |
These findings suggest that modifications enhancing electron density on the aromatic system can lead to increased binding affinity to cancer cell targets .
Antimicrobial Properties
In addition to its anticancer activity, this compound has been studied for its antimicrobial properties. Preliminary data indicate that it may possess significant antibacterial and antifungal activities. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Antioxidant and Anti-inflammatory Effects
Emerging research suggests that this compound may also exhibit antioxidant properties, potentially neutralizing free radicals and reducing oxidative stress. Furthermore, it has shown promise in anti-inflammatory applications by modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Efficacy : A study involving a series of synthesized benzoxazine derivatives found that compounds with hydroxyl substitutions exhibited enhanced anticancer activity due to improved hydrogen bonding interactions with target proteins .
- Antimicrobial Testing : In vitro assays demonstrated that certain derivatives were effective against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds may inhibit key enzymes involved in cancer cell proliferation and survival pathways .
Q & A
Q. What are the established synthetic routes for Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- Core Synthesis : The compound is synthesized via cyclization of precursors such as 2-halophenols and aziridines under Lewis acid catalysis (e.g., Cu(I)), followed by esterification .
- Optimization Strategies :
- Temperature Control : Maintain reaction temperatures between 60–80°C to minimize side reactions (e.g., over-oxidation).
- Catalyst Loading : Adjust Cu(I) catalyst concentration (typically 5–10 mol%) to balance reaction rate and product purity .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the esterified product with >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Key signals include δ 3.7–3.9 ppm (methyl ester), δ 4.2–4.4 ppm (oxazine ring protons), and aromatic protons at δ 6.8–7.2 ppm .
- ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and oxazine ring carbons (δ 60–80 ppm) .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 208.1 (calculated for C₁₁H₁₃NO₃) .
- HPLC : Use C18 columns with acetonitrile/water (70:30) for purity assessment (retention time ~8.5 min) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s bioactivity in different in vitro assays?
Methodological Answer:
- Assay Validation :
- Dose-Response Curves : Perform assays (e.g., antiproliferative activity) across a wide concentration range (1 nM–100 µM) to identify off-target effects .
- Control Experiments : Use structurally similar analogs (e.g., unesterified benzoxazines) to isolate the role of the methyl ester group .
- Mechanistic Studies :
- Target Engagement Assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to proposed targets like RORγ .
- Metabolite Screening : Use LC-MS to rule out bioactivity from degradation products (e.g., free carboxylic acid derivatives) .
Q. What experimental designs are recommended for studying the compound’s metabolic stability and hepatotoxicity?
Methodological Answer:
- In Vitro Models :
- Hepatocyte Incubations : Use primary human hepatocytes (PHHs) or HepG2 cells to assess Phase I/II metabolism .
- CYP Inhibition Assays : Screen against CYP3A4 and CYP2D6 isoforms due to the compound’s aromatic/heterocyclic structure .
- In Vivo Correlation :
- Rodent Pharmacokinetics : Administer IV/PO doses (1–10 mg/kg) to measure plasma half-life and biliary excretion .
- Histopathology : Post-mortem liver sections analyzed for necrosis or steatosis at subchronic doses .
Q. How can structure-activity relationship (SAR) studies improve the compound’s selectivity for kinase targets?
Methodological Answer:
- Core Modifications :
- Ester Replacement : Substitute the methyl ester with bulkier groups (e.g., tert-butyl) to reduce off-target kinase binding .
- Oxazine Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro at position 5) to enhance interaction with catalytic lysine residues .
- Computational Modeling :
- Docking Simulations : Use AutoDock Vina to predict binding poses against kinases (e.g., EGFR, Aurora B) .
- MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to prioritize analogs .
Q. What strategies address low regioselectivity during late-stage functionalization of the benzoxazine core?
Methodological Answer:
- Directing Groups : Install temporary substituents (e.g., boronic esters at position 6) to steer C-H activation toward position 7 .
- Photoredox Catalysis : Use Ir(ppy)₃ and visible light to achieve radical-based functionalization with >80% regioselectivity .
- Protection/Deprotection : Temporarily protect the methyl ester with a TBS group to prevent undesired side reactions during nitration or halogenation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
